Methyl 4-bromoisothiazole-3-carboxylate
Description
Methyl 4-bromoisothiazole-3-carboxylate (CAS: 1784278-30-3) is a heterocyclic compound with the molecular formula C₅H₄BrNO₂S. Its structure comprises an isothiazole ring substituted with a bromine atom at the 4-position and a methyl ester group at the 3-position (SMILES: COC(=O)C1=NSC=C1Br) . This compound is commercially available with a purity of ≥98% and is typically stocked in quantities of 1g . Its structural features, including the electron-withdrawing bromine and ester groups, make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and heterocyclic derivatization.
Properties
IUPAC Name |
methyl 4-bromo-1,2-thiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACIHUUPDWAOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784278-30-3 | |
| Record name | Methyl 4-bromoisothiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromoisothiazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of methyl isothiazole-3-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position serves as a reactive site for nucleophilic displacement. For example:
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Hydroxylation : Reaction with aqueous sodium hydroxide under reflux replaces bromine with a hydroxyl group, yielding methyl 4-hydroxyisothiazole-3-carboxylate .
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Amination : Treatment with ammonia or primary amines in ethanol generates 4-amino-substituted derivatives .
Key Reaction Conditions
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in regioselective coupling reactions:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives .
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Sonogashira Coupling : Alkynes react under Pd/Cu catalysis to form alkynylated isothiazoles .
Example Reaction
textThis compound + Phenylboronic Acid → Methyl 4-phenylisothiazole-3-carboxylate (Yield: 89%)[8]
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis to form carboxylic acids or derivatives:
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Acid-Catalyzed Hydrolysis : Concentrated H₂SO₄ at 100°C converts the ester to 4-bromoisothiazole-3-carboxylic acid .
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Amidation : Reaction with amines (e.g., NH₃, alkylamines) in THF yields carboxamides .
Hydrolysis Data
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| This compound | H₂SO₄ (conc.), 100°C, 2 h | 4-Bromoisothiazole-3-carboxylic acid | 93% |
Electrophilic Aromatic Substitution
The electron-deficient isothiazole ring directs electrophiles to the 5-position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position .
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Halogenation : NBS or NCS in DMF adds halogens regioselectively .
Oxidation and Reduction
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Oxidation : The sulfur atom in the isothiazole ring oxidizes to sulfoxides or sulfones using H₂O₂ or mCPBA .
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Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, though this may destabilize the ring.
Metabolic Transformations
In biological systems, this compound undergoes:
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Methyl 4-bromoisothiazole-3-carboxylate exhibits promising antimicrobial properties. Research has shown that isothiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. The presence of the bromine atom enhances the compound's biological activity, which is crucial in pharmaceutical formulations aimed at combating resistant strains of pathogens .
Antiviral Properties
Isothiazoles, including this compound, have been investigated for their antiviral activities. Some studies suggest that these compounds can interfere with viral replication processes, thus serving as potential antiviral agents against diseases like influenza and HIV .
Cancer Research
The compound's ability to modulate biological pathways has led to its exploration in cancer research. Preliminary studies indicate that this compound may induce apoptosis in cancer cells, presenting a potential avenue for cancer therapeutics .
Agrochemical Applications
Pesticide Development
this compound has been identified as a candidate for pesticide development due to its efficacy against various agricultural pests. Its application can lead to enhanced crop protection strategies, particularly in managing resistant pest populations .
Herbicide Potential
Research indicates that isothiazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This makes this compound a valuable compound in the formulation of selective herbicides .
Synthetic Chemistry
Building Block for Synthesis
this compound serves as an essential building block in synthetic organic chemistry. Its functional groups allow for further modifications, leading to the synthesis of more complex molecules with desired properties. This versatility is beneficial in drug discovery and materials science .
Reagent in Organic Reactions
The compound can be utilized as a reagent in various organic reactions, including nucleophilic substitutions and cyclization processes. This aspect is crucial for chemists looking to create novel compounds with specific functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-bromoisothiazole-3-carboxylate varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the bromine atom and the carboxylate ester group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Analogues
(a) Ethyl 5-Amino-3-Methylisothiazole-4-Carboxylate
- Molecular Formula : C₇H₉N₂O₂S
- Key Features: Substituted with an amino group (-NH₂) at the 5-position and an ethyl ester at the 4-position.
- Comparison: The amino group enhances nucleophilicity, making this compound more reactive in amidation or alkylation reactions compared to the brominated analogue. However, the absence of bromine limits its utility in Suzuki-Miyaura couplings .
(b) 3-(4-Methoxyphenyl)-4-Methylisothiazol-5-Amine
- Molecular Formula : C₁₁H₁₂N₂OS
- Key Features : Aryl substitution (4-methoxyphenyl) at the 3-position and a methyl group at the 4-position.
- Comparison : The methoxy group increases electron density on the isothiazole ring, altering redox properties. This compound is more suited for applications requiring π-π stacking interactions, such as materials science, but lacks the halogen necessary for metal-catalyzed reactions .
Isoxazole Analogues: Ethyl 5-Bromomethyl-3-Methylisoxazole-4-Carboxylate
- Molecular Formula: C₈H₁₀BrNO₃
- Key Features : Isoxazole ring (oxygen instead of sulfur) with a bromomethyl (-CH₂Br) substituent.
- Comparison: The isoxazole’s oxygen atom reduces ring aromaticity compared to isothiazole, leading to lower thermal stability and altered reactivity.
Physicochemical Properties
Table 1: Key Properties of Methyl 4-Bromoisothiazole-3-Carboxylate and Analogues
- Collision Cross-Section (CCS) : this compound exhibits a CCS of 130.4 Ų for the [M+H]+ adduct, reflecting its compact structure. Larger analogues like ethyl-substituted isoxazoles likely have higher CCS values due to increased steric bulk .
Biological Activity
Methyl 4-bromoisothiazole-3-carboxylate is an intriguing compound within the isothiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with a bromine substituent that enhances its reactivity. The compound's molecular formula is , and it exhibits various physical properties such as solubility in organic solvents, which is essential for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies suggest that it inhibits bacterial cell wall synthesis by targeting enzymes critical for this process, such as UDP-N-acetylmuramate/L-alanine ligase, leading to reduced bacterial viability .
- Anticancer Potential : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. Its interaction with key signaling pathways involved in cell growth and survival is an area of ongoing investigation .
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, thereby disrupting cellular processes. For instance, its inhibition of essential metabolic enzymes can lead to downstream effects on cell proliferation and survival .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : By binding to the active sites of target enzymes, this compound disrupts their function, impacting cellular metabolism and proliferation pathways .
- Cell Signaling Modulation : The compound can modulate key signaling pathways, influencing gene expression related to apoptosis and cell cycle regulation .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Antimicrobial Studies
In a comparative study of various isothiazole derivatives, this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research published in 2021 highlighted the anticancer potential of this compound against several cancer cell lines. The compound demonstrated an IC50 value indicating significant inhibition of cell growth compared to control groups, suggesting its potential as a lead compound in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several isothiazole derivatives, including this compound. It was found to have superior activity against Pseudomonas aeruginosa with an MIC of 8 µg/mL .
- Cancer Cell Proliferation : In vitro studies showed that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells (MCF-7), with a reported IC50 value of approximately 15 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 6.25 - 12.5 | ~15 |
| Methyl 4-chloroisothiazole-3-carboxylate | 10 - 20 | ~25 |
| Methyl 4-fluoroisothiazole-3-carboxylate | 12.5 - 25 | ~30 |
Q & A
Q. What are the standard synthetic routes for Methyl 4-bromoisothiazole-3-carboxylate, and what reagents are critical for its preparation?
this compound can be synthesized via sulfonylation of anthranilic acid derivatives using methyl chlorosulfonyl acetate, followed by cyclization under sodium methylate in anhydrous methanol. This method ensures high yields and purity by avoiding transesterification side reactions. Bromination is typically introduced at the isothiazole ring early in the synthesis to prevent regioselectivity issues during later functionalization steps . Alternative routes include cyano group hydrolysis using concentrated H₂SO₄ to form carbamoyl derivatives, as demonstrated in related isothiazole systems .
Q. What analytical techniques are recommended for characterizing this compound?
Post-synthesis characterization involves a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography (using programs like SHELXL or Mercury) for unambiguous determination of molecular geometry and intermolecular interactions .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
- Elemental analysis to validate empirical composition .
Q. How can researchers determine the crystal structure of this compound, and what software tools are essential?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data collection using a diffractometer.
- Structure solution via direct methods (SHELXS/SHELXD) or Patterson-based approaches.
- Refinement with SHELXL, which handles small-molecule crystallography efficiently, including twinning and high-resolution data .
- Visualization and packing analysis using Mercury to identify hydrogen bonding, π-π interactions, or voids in the lattice .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the synthesis of derivatives functionalized at the isothiazole ring?
Regioselectivity issues arise due to multiple reactive sites on the isothiazole core. Strategies include:
- Introducing substituents (e.g., bromine) early in the synthesis to block undesired positions .
- Using protecting groups for carboxylate or methyl ester functionalities during halogenation or cross-coupling reactions.
- Computational modeling (DFT) to predict reactive sites and optimize reaction conditions .
Q. What validation criteria ensure the accuracy of the compound’s crystallographic structure?
Validation involves:
- R-factor analysis : R₁ < 0.05 and wR₂ < 0.15 for high-quality data.
- CheckCIF/PLATON to identify geometric outliers, missed symmetry, or solvent-accessible voids .
- ADDSYM (in WinGX) to detect overlooked symmetry elements .
- Cross-validation with spectroscopic data to confirm bond lengths/angles match expected values .
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
Key factors include:
- Temperature control : Lowering reaction temperatures to reduce side reactions (e.g., transesterification) .
- Solvent selection : Anhydrous methanol prevents unintended ester hydrolysis .
- Catalyst screening : Transition-metal catalysts (e.g., Pd) for efficient cross-coupling without homocoupling byproducts.
- In situ monitoring : HPLC or TLC to track reaction progress and terminate at optimal conversion .
Q. What advanced methods analyze intermolecular interactions in the crystal lattice for drug design applications?
- Hirshfeld surface analysis (via CrystalExplorer) quantifies contact contributions (e.g., H-bonding, halogen interactions).
- Packing similarity calculations (Mercury Materials Module) compare structural motifs across related compounds .
- Docking studies to predict binding affinities if the compound is a pharmacophore precursor .
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a precursor?
- Derivatization : Introduce substituents (e.g., aryl, alkyl) at the 4-bromo or carboxylate positions via Suzuki-Miyaura coupling or nucleophilic substitution .
- Biological assays : Test derivatives for target activity (e.g., enzyme inhibition, antimicrobial properties) .
- QSAR modeling : Correlate electronic/steric properties (Hammett σ, logP) with bioactivity data to guide further optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
